![molecular formula C27H27ClN2O5 B3912029 benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate](/img/structure/B3912029.png)
benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate
Vue d'ensemble
Description
Benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate is a compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of leucine, an essential amino acid, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate involves the inhibition of cathepsin B activity. This compound binds to the active site of cathepsin B and prevents it from cleaving its substrates. This inhibition results in the accumulation of certain proteins and peptides, which can have various physiological effects.
Biochemical and Physiological Effects
Benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate has been shown to have various biochemical and physiological effects. Inhibition of cathepsin B activity has been linked to the prevention and treatment of various diseases, as mentioned earlier. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect has potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate in lab experiments is its ability to inhibit cathepsin B activity. This compound can be used to study the physiological effects of cathepsin B inhibition, which can have potential applications in the prevention and treatment of various diseases. One limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential applications in the prevention and treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, the development of more potent and selective inhibitors of cathepsin B activity is an area of future research.
Conclusion
In conclusion, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate is a compound that has potential applications in scientific research. This compound has been shown to inhibit the activity of cathepsin B, which has been linked to the prevention and treatment of various diseases. Further research is needed to determine the optimal dosage and potential side effects of this compound, as well as its potential applications in the prevention and treatment of various diseases.
Applications De Recherche Scientifique
Benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that is involved in various physiological processes. Inhibition of cathepsin B activity has been linked to the prevention and treatment of various diseases, including cancer, osteoporosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
benzyl 2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O5/c1-18(2)15-23(27(33)35-17-20-7-4-3-5-8-20)30-25(31)22(16-19-10-12-21(28)13-11-19)29-26(32)24-9-6-14-34-24/h3-14,16,18,23H,15,17H2,1-2H3,(H,29,32)(H,30,31)/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLBYCBWWKCIAV-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)
![N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3911956.png)

![4-[4-(2-methoxyethoxy)phenyl]-6-methylpyrimidin-2-amine](/img/structure/B3911971.png)
![N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3911972.png)
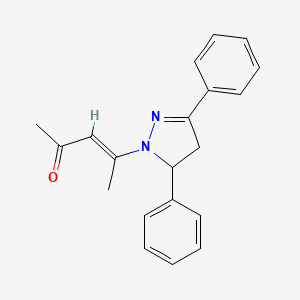
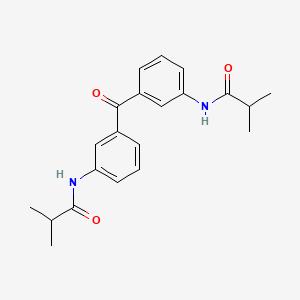
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B3911997.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]methionine](/img/structure/B3912003.png)
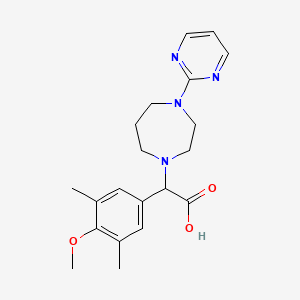
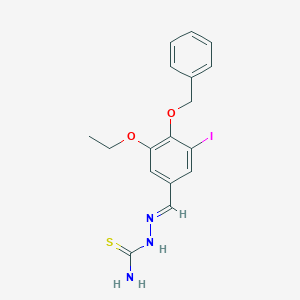
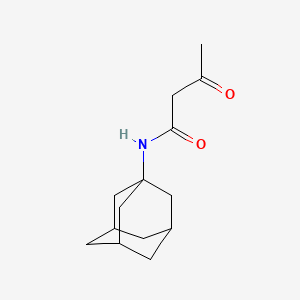
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3912032.png)
![2-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B3912033.png)